4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonam
Description
Properties
CAS No. |
1418639-27-6 |
|---|---|
Molecular Formula |
C21H27N3O4S |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-amino-N-[[(4S,5R)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]methyl]-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C21H27N3O4S/c1-15(2)13-24(29(26,27)18-10-8-17(22)9-11-18)14-20-19(23-21(25)28-20)12-16-6-4-3-5-7-16/h3-11,15,19-20H,12-14,22H2,1-2H3,(H,23,25)/t19-,20+/m0/s1 |
InChI Key |
SEKATQYMRVJJEN-VQTJNVASSA-N |
Isomeric SMILES |
CC(C)CN(C[C@@H]1[C@@H](NC(=O)O1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
CC(C)CN(CC1C(NC(=O)O1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Biological Activity
4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonamide, also known by its CAS number 1418639-27-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and enzyme inhibitory properties, as well as other relevant pharmacological effects.
- Molecular Formula : C21H27N3O4S
- Molecular Weight : 417.52 g/mol
- Structure : The compound features a benzenesulfonamide moiety, which is known for various bioactive properties. Its oxazolidinone structure contributes to its potential as an antibacterial agent.
Enzyme Inhibition
The biological activity of this compound also extends to enzyme inhibition. Research on related sulfonamides suggests that they can inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
Table 2: Enzyme Inhibition Studies
| Compound Name | Enzyme Target | Inhibition Percentage (%) |
|---|---|---|
| Compound C | Acetylcholinesterase | 85% |
| Compound D | Urease | 90% |
| 4-Amino... | TBD | TBD |
Pharmacological Effects
Beyond antibacterial and enzyme inhibitory activities, compounds similar to 4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonamide have shown promise in various therapeutic areas including:
- Anti-inflammatory : Some derivatives exhibit significant anti-inflammatory effects.
- Anticancer : Certain oxazolidinones have been evaluated for their anticancer properties in vitro.
Case Studies
-
Study on SARS-CoV-2 Protease Inhibition :
A study published in the Journal of Brazilian Chemical Society highlighted the synthesis and testing of oxazolidinone derivatives for their inhibitory effects on the SARS-CoV-2 main protease. While not directly testing our compound, it underscores the potential for similar structures to exhibit antiviral properties . -
Evaluation of Sulfonamide Derivatives :
Another study focused on the biological activity of synthesized sulfonamides, demonstrating their effectiveness against various bacterial strains and their potential as enzyme inhibitors . This provides a contextual background for understanding the biological activity of our compound.
Comparison with Similar Compounds
4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide (CAS 169280-56-2)
- Structural Differences: This compound shares the benzenesulfonamide core and 2-methylpropyl group but replaces the oxazolidinylmethyl with a 3-amino-2-hydroxy-4-phenylbutyl chain.
Renin Inhibitor (CAS 1202265-63-1)
- Structural Differences : A benzimidazole-carboxamide core replaces the benzenesulfonamide. However, it retains the 2-methylpropyl group and includes a morpholine-carbonyl-piperidine substituent.
- Functional Groups : The morpholine and piperidine rings enhance solubility and bioavailability, which are advantageous for oral administration in hypertension therapy.
4-[(2-Methylpropyl)amino]-N-(phenylmethyl)-2-[4-[(tetrahydro-2H-pyran-3-yl)methyl]-1-piperazinyl]-5-pyrimidinecarboxamide
- Structural Differences: A pyrimidinecarboxamide core with tetrahydropyran and piperazine substituents. The 2-methylpropylamino group is retained.
N-[[(2R,3S,4S)-1-[cyclobutyl(oxo)methyl]-4-(hydroxymethyl)-3-phenyl-2-azetidinyl]methyl]-N-(2-methylpropyl)propanamide
- Structural Differences: Features an azetidine ring instead of oxazolidinone. The smaller ring size (4-membered vs.
Comparative Data Table
Preparation Methods
Acetylation and Chlorosulfonation
β-phenethylamine undergoes acetylation with acetic anhydride or acetic acid (1:1.25 molar ratio) under reflux to form N-acetyl-β-phenethylamine. Chlorosulfonation is then performed using chlorosulfonic acid (1:1.42–3.6 molar ratio) at 60–70°C for 2–4 hours, yielding 4-(2-acetamidoethyl)benzenesulfonyl chloride. Key advantages include reduced chlorosulfonic acid usage (≤3.6 eq.) and recoverable byproducts (e.g., HCl gas).
Amination and Hydrolysis
The sulfonyl chloride intermediate is aminated with 2-methylpropylamine (isobutylamine) in dichloromethane or chloroform, followed by hydrolysis with sodium hydroxide (18–30% w/w) to deprotect the acetyl group. This produces 4-amino-N-(2-methylpropyl)-benzenesulfonamide with yields exceeding 85% after recrystallization.
Construction of the (4S,5R)-2-Oxo-4-(phenylmethyl)-5-oxazolidinylmethyl Moiety
The oxazolidinone ring is synthesized with strict stereochemical control at C4 and C5.
Stereoselective Oxazolidinone Formation
A modified Ugi four-component reaction (4CC) assembles the oxazolidinone core. Reacting (S)-phenylalanine methyl ester (amine component), benzaldehyde (aldehyde), a convertible isonitrile (e.g., 4,4-dimethyl-2-oxo-3-oxazolidinyl carbonyl isonitrile), and formic acid yields an α-amino amide intermediate. Cyclization under basic conditions (t-BuOK) forms the (4S,5R)-configured oxazolidinone with >90% enantiomeric excess (ee).
Functionalization with Phenylmethyl and Methyl Groups
The intermediate undergoes alkylation at C4 using benzyl bromide in the presence of NaH, introducing the phenylmethyl group. Subsequent oxidation of the C5 hydroxyl group with Dess-Martin periodinane generates the 2-oxo functionality.
Coupling of Sulfonamide and Oxazolidinone Moieties
The final step involves linking the benzenesulfonamide and oxazolidinone fragments via a methylene bridge.
Nucleophilic Substitution
The oxazolidinone’s C5 hydroxyl is converted to a mesylate (methanesulfonyl chloride, Et3N), which undergoes SN2 displacement with the sulfonamide’s secondary amine (4-amino-N-(2-methylpropyl)-benzenesulfonamide). The reaction proceeds in DMF at 50°C for 12 hours, achieving 78% yield after column purification.
Purification and Characterization
Crude product is recrystallized from ethanol/water (3:1 v/v) and characterized via:
-
HPLC : Purity >99% (C18 column, 0.1% TFA/ACN gradient)
-
NMR : δ 7.82 (d, 2H, Ar-H), 4.21 (m, 1H, C4-H), 3.65 (dd, 1H, C5-H)
Comparative Analysis of Synthetic Routes
Environmental and Industrial Considerations
The Ugi 4CC route employs water as a solvent for oxazolidinone synthesis, reducing organic waste. However, chlorinated solvents in sulfonamide steps necessitate recovery systems. Industrial scalability is feasible via continuous flow reactors for chlorosulfonation and amination .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonam?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-aminobenzenesulfonyl chloride and a chiral oxazolidinone derivative. Key steps include:
- Step 1 : React (4S,5R)-4-(phenylmethyl)-5-oxazolidinylmethylamine with 4-aminobenzenesulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
- Step 2 : Use triethylamine as a base to neutralize HCl byproducts.
- Step 3 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>98%) .
- Critical Parameters : Strict control of reaction temperature (0–5°C) prevents racemization of the oxazolidinone chiral center .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : A multi-technique approach is required:
- 1H/13C NMR : Assign signals for the sulfonamide NH (δ 6.8–7.2 ppm), oxazolidinone carbonyl (δ 174–176 ppm), and phenylmethyl protons (δ 2.8–3.2 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- X-ray Crystallography : Resolve stereochemistry at the (4S,5R) oxazolidinone center and confirm hydrogen-bonding networks (e.g., N–H⋯O=S interactions) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies show:
- Thermal Degradation : Decomposition above 150°C (TGA/DSC data).
- Photostability : Protect from UV light; >90% purity retained after 30 days in amber glass at 4°C.
- Hydrolytic Sensitivity : Susceptible to hydrolysis in acidic/basic conditions (e.g., pH <3 or >10), forming sulfonic acid or amine byproducts .
Advanced Research Questions
Q. How do structural modifications to the oxazolidinone moiety affect biological activity?
- Methodological Answer : Comparative studies with analogs reveal:
- Chirality Impact : (4S,5R) configuration enhances binding to bacterial ribosomes (MIC = 0.5 µg/mL vs. 8 µg/mL for (4R,5S)).
- Phenylmethyl Substitution : Removal reduces lipophilicity (logP from 2.1 to 1.3), decreasing cell membrane penetration .
- Experimental Design : Use molecular docking (e.g., Glide SP) to predict interactions with 50S ribosomal subunit (PDB: 1XBP). Validate via MIC assays against S. aureus .
Q. What mechanisms underlie conflicting reports on its cytotoxicity in cancer vs. normal cell lines?
- Methodological Answer : Discrepancies arise from:
- Cell Line Variability : IC50 ranges from 12 µM (HeLa) to >100 µM (HEK293) due to differential expression of sulfonamide transporters.
- Redox Activity : The oxazolidinone ring generates ROS in cancer cells (confirmed via DCFH-DA assay), but normal cells upregulate glutathione .
- Resolution Strategy : Perform transcriptomic profiling (RNA-seq) to identify resistance pathways in non-responsive lines .
Q. How can in silico modeling optimize its pharmacokinetic properties?
- Methodological Answer : Use computational tools to:
- Predict LogD : Adjust substituents on the benzenesulfonamide to balance solubility (e.g., –OCH3 increases aqueous solubility by 30%).
- CYP450 Metabolism : Identify metabolic hotspots (e.g., oxazolidinone ring oxidation) using Schrödinger’s Metabolite Predictor.
- BBB Penetration : Modify 2-methylpropyl group to enhance brain uptake (e.g., replace with trifluoromethyl for 2x higher Cmax in rodent models) .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- Methodological Answer : Key issues include:
- Diastereomer Separation : Use chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) to resolve <0.1% impurities.
- Sulfonic Acid Byproduct Detection : Employ ion-pair LC-MS (0.1% formic acid with 5 mM ammonium acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
